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Compound of Interest

Compound Name: IM21.7c

Cat. No.: B15578559 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to troubleshooting the microfluidic synthesis of lipid

nanoparticles (LNPs) utilizing the cationic lipid IM21.7c.

Frequently Asked Questions (FAQs)
Q1: What is IM21.7c and why is it used in LNP formulations?

A1: IM21.7c, also known as LipidBrick® IM21.7c, is a novel cationic lipid developed by

Polyplus (now part of Sartorius) for LNP formulations.[1][2] Based on an imidazolium polar

head, it is designed to broaden the applications of LNPs in mRNA therapeutics and vaccines.

[1][3] Its cationic nature can modulate the overall charge of the LNP, which may influence

biodistribution and nucleic acid expression.[1][3]

Q2: What are the key parameters to control during the microfluidic synthesis of IM21.7c LNPs?

A2: The critical quality attributes of LNPs, such as size, polydispersity index (PDI), and

encapsulation efficiency, are primarily influenced by the following parameters:

Total Flow Rate (TFR): The combined flow rate of the lipid and aqueous phases.[4][5]

Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic (lipid) phase

flow rate.[4][5]
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Lipid Composition and Molar Ratios: The relative amounts of IM21.7c, helper lipids (e.g.,

DOPE, DSPC), cholesterol, and PEGylated lipids.[6][7]

N/P Ratio: The molar ratio of the nitrogen atoms in the ionizable/cationic lipid to the

phosphate groups in the nucleic acid cargo.[5]

Buffer Composition and pH: The aqueous buffer used to dissolve the mRNA, typically an

acidic buffer (e.g., sodium acetate, pH 4), is crucial for efficient encapsulation.[5][8]

Q3: What are the recommended starting conditions for formulating IM21.7c LNPs?

A3: A recommended starting point for a 4-lipid formulation using IM21.7c is provided in the

table below.[2] It is important to note that these ratios may require optimization depending on

the specific mRNA cargo and desired LNP characteristics.

Component

Stock
Concentration
(mM in
Ethanol)

Volume (µL)
for 1 mL Final
LNP Solution

Final
Concentration
in Organic
Phase (mM)

Theoretical
Final
Concentration
(mM)

IM21.7c 100 75 20 5

DOPE 30 50 4 1

Cholesterol 50 115.5 15.4 3.85

DMG-PEG2k 10 22.5 0.6 0.15

Absolute Ethanol N/A 112 N/A N/A

For microfluidic mixing, a flow rate of 10 mL/min and a volumetric ratio of 3:1 (aqueous:organic)

are suggested starting parameters.[1]

Troubleshooting Guides
This section addresses common issues encountered during the microfluidic synthesis of

IM21.7c LNPs.

Problem 1: LNP size is too large (>150 nm)
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Possible Causes and Solutions:

Cause Recommended Action

Low Total Flow Rate (TFR)
Increase the TFR. A higher TFR generally leads

to faster mixing and smaller nanoparticles.[4][9]

Low Flow Rate Ratio (FRR)

Increase the FRR (aqueous:organic). Ratios of

3:1 or higher often result in smaller particles.[4]

[10]

Inappropriate Lipid Ratios

Optimize the lipid molar ratios. Specifically,

increasing the molar percentage of the PEG-

lipid (e.g., from 1.5% to 2.5%) can help control

particle size.[6][7]

Lipid Aggregation Prior to Mixing

Ensure all lipid components are fully dissolved

in ethanol. Gentle warming or brief sonication

may be necessary.[7]

Suboptimal N/P Ratio

Vary the N/P ratio. While the optimal ratio is

formulation-dependent, typical ranges are

between 3 and 6.[5][8]

Problem 2: High Polydispersity Index (PDI > 0.2)
Possible Causes and Solutions:
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Cause Recommended Action

Inconsistent Mixing
Ensure the microfluidic system is functioning

correctly and providing stable, pulseless flow.

Suboptimal Flow Parameters

Adjust the TFR and FRR. Sometimes, a very

high TFR can lead to increased shear stress

and higher PDI.[11]

Lipid Component Issues
Use high-purity lipids. Impurities can lead to a

heterogeneous LNP population.

Post-formulation Aggregation

Ensure the buffer exchange step is performed

promptly after synthesis and that the final

formulation is stored at the appropriate

temperature (typically 4°C for short-term).[7]

Problem 3: Low mRNA Encapsulation Efficiency (< 85%)
Possible Causes and Solutions:
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Cause Recommended Action

Incorrect Aqueous Buffer pH

Ensure the mRNA is dissolved in an acidic

buffer (pH 4-5) to facilitate the protonation of the

ionizable/cationic lipid, which is crucial for

electrostatic interaction with the negatively

charged mRNA.[5]

Suboptimal N/P Ratio

Optimize the N/P ratio. A sufficient excess of the

cationic lipid is necessary to encapsulate the

mRNA effectively.[5][8]

Low Flow Rate Ratio (FRR)

An FRR of at least 3:1 (aqueous:organic) is

generally recommended to achieve high

encapsulation efficiency.[5]

mRNA Degradation

Work in an RNase-free environment and use

nuclease-free reagents to prevent mRNA

degradation.[8]

Inaccurate Quantification

Verify the accuracy of your encapsulation

efficiency assay (e.g., RiboGreen assay).

Ensure proper lysis of LNPs to measure total

mRNA.[12][13]

Experimental Protocols
Protocol 1: LNP Formulation by Microfluidic Mixing

Preparation of Lipid Phase (Organic):

Dissolve IM21.7c and other lipid components (e.g., DOPE, cholesterol, DMG-PEG2k) in

absolute ethanol to the desired molar ratios and final lipid concentration (e.g., 20 mM total

lipid).[1][2]

Ensure complete dissolution by gentle vortexing. If necessary, sonicate in a water bath at

up to 37°C for 30 minutes.[1]

Preparation of Aqueous Phase:
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Dissolve the mRNA in an appropriate acidic buffer (e.g., 10 mM sodium acetate, pH 4).[1]

Microfluidic Mixing:

Set up the microfluidic mixing system (e.g., NanoAssemblr®).

Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into

another.

Set the desired Flow Rate Ratio (FRR), typically starting at 3:1 (aqueous:organic).[1]

Set the Total Flow Rate (TFR), for example, 10 mL/min.[1]

Initiate mixing to allow for the self-assembly of LNPs.

Downstream Processing:

Immediately after formation, perform a buffer exchange to remove ethanol and raise the

pH to a physiological level (e.g., PBS, pH 7.4). This can be done using centrifugal filter

units (e.g., Amicon®, 10 kDa MWCO) or tangential flow filtration (TFF).[1]

Filter the final LNP suspension through a 0.22 µm or 0.45 µm sterile filter.[1]

Store the LNPs at 4°C for short-term use.

Protocol 2: LNP Characterization
Size and Polydispersity Index (PDI) Measurement (Dynamic Light Scattering - DLS):

Dilute the LNP formulation in a suitable buffer (e.g., PBS) to an appropriate concentration

for DLS measurement.[14]

Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument (e.g.,

Malvern Zetasizer).[15]

Perform measurements in triplicate.[15]

mRNA Encapsulation Efficiency (RiboGreen Assay):

Troubleshooting & Optimization
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Prepare two sets of diluted LNP samples in a 96-well plate.

To one set, add a buffer without detergent (e.g., TE buffer) to measure the amount of

unencapsulated (free) mRNA.[12]

To the other set, add a buffer containing a detergent (e.g., 1% Triton X-100) to lyse the

LNPs and measure the total amount of mRNA.[12]

Add the RiboGreen reagent to all wells.

Measure the fluorescence (excitation ~480 nm, emission ~520 nm).[12]

Calculate the encapsulation efficiency using the following formula:

EE (%) = [(Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA

fluorescence] x 100.[12]
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Caption: Experimental workflow for microfluidic synthesis and characterization of IM21.7c
LNPs.
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Check Process Parameters Check Formulation
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Caption: Logical workflow for troubleshooting common LNP synthesis issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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